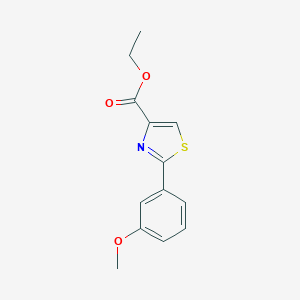

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Overview

Description

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an ethyl ester group at the 4-position and a 3-methoxyphenyl group at the 2-position

Mechanism of Action

Target of Action

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, also known as 2-(3-METHOXY-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER, is a thiazole derivative. Thiazoles are found in many potent biologically active compounds Thiazole derivatives have been known to interact with various enzymes and receptors, including dna topoisomerase ii .

Mode of Action

Thiazole derivatives have been reported to interact with their targets, leading to various biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

The solubility and stability of thiazole derivatives can influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial and antifungal activities . Some thiazole derivatives have also shown significant anticancer activity when compared with standard drugs .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and activity of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 3-methoxybenzenethiol with 2-chloroethyl acetate, followed by dehydration and cyclization to form the thiazole ring . The reaction conditions typically involve heating the reactants in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives:

Ethyl 2-(4-methylphenyl)thiazole-4-carboxylate: Similar structure but with a methyl group instead of a methoxy group, leading to different electronic properties.

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate: Positional isomer with the ester group at the 2-position instead of the 4-position, affecting its reactivity and biological activity.

Biological Activity

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 253.30 g/mol

The presence of the thiazole ring, along with the methoxy and ethyl groups, contributes to its unique pharmacological properties.

The biological activity of thiazole derivatives, including this compound, is attributed to their ability to interact with various biological targets:

- Antimicrobial Activity : Thiazoles have been shown to inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways .

- Anticancer Activity : Thiazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to this compound have shown promising growth inhibition rates in human cancer cell lines such as HCT-116 (colorectal carcinoma) and MCF7 (breast cancer) .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. A study reported minimum inhibitory concentrations (MICs) against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 375 |

| Pseudomonas aeruginosa | 375 |

| Candida albicans | 20 |

These results indicate that the compound can effectively combat both bacterial and fungal infections .

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro. In a study involving several cancer cell lines, the compound exhibited significant antiproliferative effects:

| Cell Line | GI (%) at 10 µM |

|---|---|

| HOP-92 (NSCL cancer) | 86.28 |

| HCT-116 (Colorectal carcinoma) | 40.87 |

| SK-BR-3 (Breast cancer) | 46.14 |

These findings suggest that this compound may serve as a potential lead compound for further development in cancer therapy .

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory properties. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity is crucial for developing therapies for chronic inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Anticancer Screening : In a study screening multiple thiazole derivatives, this compound showed significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited the growth of both bacterial and fungal pathogens, making it a candidate for further exploration in infectious disease treatment .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methoxy on the phenyl ring enhances the biological activity of thiazole derivatives. This has been supported by SAR studies that correlate specific structural features with enhanced efficacy against various biological targets .

Properties

IUPAC Name |

ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLLTDYJCZTSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569502 | |

| Record name | Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115299-08-6 | |

| Record name | Ethyl 2-(3-methoxyphenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115299-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.